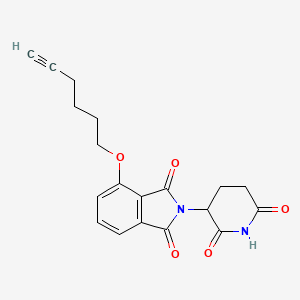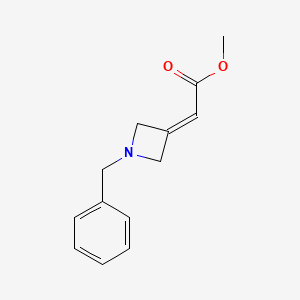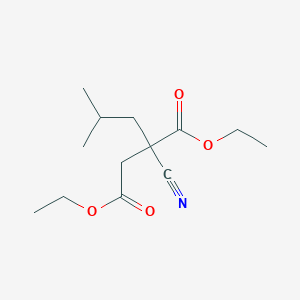![molecular formula C15H9FN4O B13942168 (3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile is a complex organic compound that features a unique combination of functional groups, including a fluoro-pyridine, oxadiazole, and phenyl-acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-fluoro-pyridine derivative, which is then subjected to cyclization with appropriate reagents to form the 1,3,4-oxadiazole ring. The final step involves coupling the oxadiazole intermediate with a phenyl-acetonitrile derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of (3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-pyridine and oxadiazole moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (3-{5-[6-Chloro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile
- (3-{5-[6-Methyl-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile
Uniqueness
(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluoro group enhances the compound’s stability and can improve its binding affinity to specific molecular targets compared to its chloro or methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H9FN4O |
|---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
2-[3-[5-(6-fluoropyridin-3-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H9FN4O/c16-13-5-4-12(9-18-13)15-20-19-14(21-15)11-3-1-2-10(8-11)6-7-17/h1-5,8-9H,6H2 |
InChI Key |
QPWKRWCXDWHYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CN=C(C=C3)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)


![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)


![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)

![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)


